Cas no 1531585-55-3 ((5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one)

(5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- (5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one
- (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one
- 2-Thiazolidinone, 5-[(5-bromo-2-hydroxyphenyl)methylene]-4-thioxo-, (5Z)-
- (5Z)-5-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE
- AKOS002284139
- SR-01000259586
- F1074-0538
- SR-01000259586-1
- 496020-82-7
- 5-(5-bromo-2-hydroxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one
- 1531585-55-3
-
- インチ: 1S/C10H6BrNO2S2/c11-6-1-2-7(13)5(3-6)4-8-9(15)12-10(14)16-8/h1-4,13H,(H,12,14,15)/b8-4-
- InChIKey: LQDAZUXJRFEYTB-YWEYNIOJSA-N
- ほほえんだ: S1/C(=C\C2=CC(Br)=CC=C2O)/C(=S)NC1=O
計算された属性
- せいみつぶんしりょう: 314.90233g/mol
- どういたいしつりょう: 314.90233g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.92±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 4.23±0.20(Predicted)
(5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1074-0538-10μmol |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
1531585-55-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1074-0538-2mg |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
1531585-55-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1074-0538-20mg |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
1531585-55-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1074-0538-1mg |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
1531585-55-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1074-0538-4mg |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
1531585-55-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1074-0538-30mg |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
1531585-55-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1074-0538-25mg |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
1531585-55-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1074-0538-15mg |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
1531585-55-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1074-0538-5mg |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
1531585-55-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1074-0538-5μmol |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
1531585-55-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
(5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
(5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-oneに関する追加情報
Compound Introduction: (5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one (CAS No. 1531585-55-3)
The compound (5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one, identified by its CAS number 1531585-55-3, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic sulfone derivative has garnered considerable attention due to its unique structural features and potential biological activities. The molecular framework incorporates a thiazolidinone core, which is a well-documented scaffold in medicinal chemistry, known for its versatility in drug design. The presence of both bromo and hydroxyl substituents on the aromatic ring introduces additional functionalization possibilities, enabling diverse chemical modifications and interactions with biological targets.
Recent studies have highlighted the therapeutic potential of compounds with similar structural motifs. The thiazolidinone ring system is particularly noteworthy for its role in modulating various biological pathways, including inflammation, oxidative stress, and cell proliferation. The sulfanylidene moiety further enhances the compound's pharmacological profile by providing a site for hydrogen bonding and metal chelation, which are critical for enzyme inhibition and receptor binding. These features make (5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one a promising candidate for further exploration in drug discovery.
In the context of contemporary research, this compound has been investigated for its potential applications in treating neurological disorders. Preliminary in vitro studies suggest that it may exhibit neuroprotective effects by scavenging reactive oxygen species and inhibiting the activation of pro-inflammatory cytokines. The bromo and hydroxyl groups are particularly interesting, as they can be selectively modified to fine-tune the compound's bioactivity. For instance, the hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the bromo group offers a handle for further derivatization via cross-coupling reactions.
The synthesis of (5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The construction of the thiazolidinone ring is achieved through condensation reactions between β-diketones or β-ketoesters with thioamides or thioureas. The introduction of the sulfanylidene group requires careful control of reaction conditions to ensure high yield and purity. Additionally, the functionalization of the aromatic ring with bromine and hydroxyl groups necessitates selective halogenation and hydroxylation techniques.
The pharmacokinetic properties of this compound are also of great interest. Studies indicate that it exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Furthermore, preliminary toxicity assessments have shown that it is well-tolerated at tested doses, although further studies are needed to fully characterize its safety profile. The compound's stability under various storage conditions is another critical factor that has been examined. It remains stable when stored at room temperature or under refrigeration, which is advantageous for both laboratory research and potential clinical applications.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with target proteins. These simulations have guided the design of analogs with enhanced potency and selectivity. For instance, virtual screening has identified derivatives with improved binding to specific enzymes involved in neurological diseases. Such computational approaches are indispensable in modern drug discovery pipelines.
Ethical considerations are paramount when developing new pharmaceuticals. The synthesis and testing of (5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one adhere to stringent regulatory guidelines to ensure both safety and efficacy. Collaborative efforts between academic researchers and industry scientists have facilitated rigorous preclinical evaluations. These studies encompass pharmacodynamics, pharmacokinetics, and toxicology assessments to provide comprehensive data on the compound's behavior in vivo.
The future directions for this research are multifaceted. Further investigations into its mechanism of action will provide deeper insights into its therapeutic potential. Additionally, exploring its interactions with other biological pathways may uncover novel applications beyond its initial scope. The development of prodrugs or formulations that enhance delivery could also expand its clinical utility.
In conclusion, (5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one (CAS No. 1531585-55-3) stands as a testament to the innovative spirit of pharmaceutical chemistry. Its unique structure and promising biological activities position it as a valuable asset in ongoing drug discovery efforts. As research progresses, this compound is poised to contribute significantly to advancements in therapeutic interventions across multiple disease areas.
1531585-55-3 ((5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one) 関連製品
- 2138561-44-9(3-(3-Hydroxyazetidin-1-yl)-4-(propan-2-yl)cyclohexan-1-one)
- 10414-81-0(2'-Amino-2'-deoxyadenosine)
- 1697194-67-4(3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid)
- 2172558-72-2(2-1-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)
- 2138141-68-9(2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-)
- 1261995-14-5(2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid)
- 59770-98-8(1-Bromo-3-(1-bromoethyl)benzene)
- 2097993-21-8(4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)cyclohexane-1-carboxylic acid)
- 2227792-73-4((2R)-4-(3-methyl-1,2-oxazol-5-yl)butan-2-ol)




